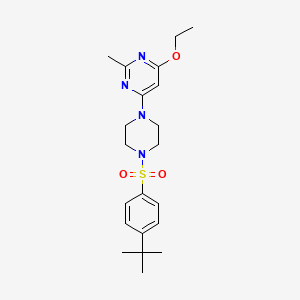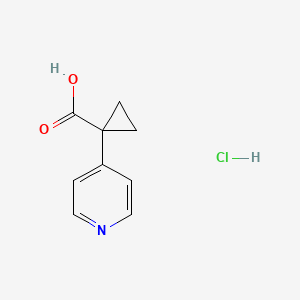
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride” is a cyclic organic compound that has attracted attention in the scientific community due to its diverse range of applications . It is a solid substance with a molecular weight of 163.18 .
Synthesis Analysis
The synthesis of this compound involves a mixture of pyridin-4-yl-acetic acid and 1-bromo-2-chloroethane in a 50% NaOH aqueous solution. Benzyltriethylammonium chloride is added to this solution, which is then heated to 60°C and stirred for 2 hours . After cooling down to room temperature, the aqueous layer is removed and the organic layer is neutralized with saturated NH4Cl aqueous and extracted with Et2O .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.18 and is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .Applications De Recherche Scientifique
Synthesis and Biological Activities
Derivative Synthesis and Bioactivity : Research has focused on synthesizing derivatives of cyclopropanecarboxylic acids, highlighting their biological activities. For example, thiourea derivatives exhibited significant herbicidal and fungicidal activities, underscoring the potential of cyclopropanecarboxylic acid derivatives in agricultural applications (Tian, Song, Wang, & Liu, 2009).
Antimicrobial and Nematicidal Activities : Another study synthesized polysubstituted cyclopropane derivatives, demonstrating their significant antimicrobial activity against various bacterial and fungal strains, as well as nematicidal activities. This suggests potential applications in the development of new antimicrobial and nematicidal agents (Banothu, Basavoju, & Bavantula, 2015).
Synthetic Applications : The use of cyclopropanone equivalents derived from chloropropionic acid in synthetic applications has been explored, highlighting the versatility of cyclopropane derivatives in the synthesis of complex organic molecules (Wasserman, Dion, & Fukuyama, 1989).
Chemical Properties and Characterization
Crystal Structure and Computational Studies : The synthesis and characterization of pyrazole derivatives, including their crystal structure and theoretical calculations, have been conducted. Such studies contribute to a deeper understanding of the chemical properties and stability of cyclopropane derivatives, which is crucial for their application in various fields (Shen, Huang, Diao, & Lei, 2012).
Coordination Polymers as Luminescent Probes : Coordination polymers containing cyclopropane derivatives have been studied for their selective luminescent probe capabilities, particularly for detecting Zn2+ ions. This opens up potential applications in sensing and detection technologies (Zhao, Chen, Cheng, Liao, Yan, & Jiang, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
1-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h1-2,5-6H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZLSQMWICVRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2573651.png)
![1-Methyl-4-[[2-[[4-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2573652.png)
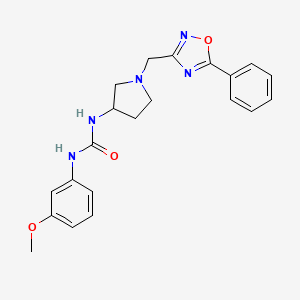
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2573658.png)
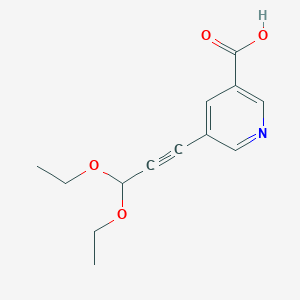
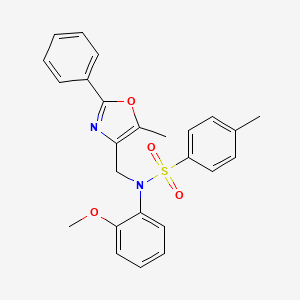


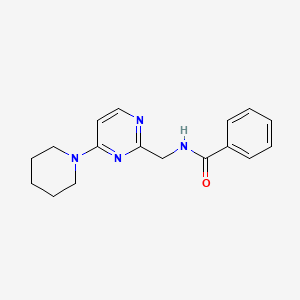
![(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2573666.png)
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573667.png)
![(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B2573668.png)
